N(6)-Hydroxymethyladenosine

RNA epigenetics Enzymology Demethylation assay

N(6)-Hydroxymethyladenosine (hm6A) is the essential, non-substitutable intermediate for studying FTO-mediated oxidative demethylation. Unlike inert m6A, its hemiaminal group enables specific covalent labeling (m6A-SEAL) and serves as the definitive calibration standard for FTO activity assays, distinguishing FTO from ALKBH5. Procure authentic hm6A to ensure assay specificity and develop reliable detection technologies.

Molecular Formula C11H15N5O5
Molecular Weight 297.27 g/mol
CAS No. 98897-14-4
Cat. No. B110001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN(6)-Hydroxymethyladenosine
CAS98897-14-4
Synonyms(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-((hydroxymethyl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol;  N-(Hydroxymethyl)adenosine; 
Molecular FormulaC11H15N5O5
Molecular Weight297.27 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NCO
InChIInChI=1S/C11H15N5O5/c17-1-5-7(19)8(20)11(21-5)16-3-14-6-9(15-4-18)12-2-13-10(6)16/h2-3,5,7-8,11,17-20H,1,4H2,(H,12,13,15)/t5-,7-,8-,11-/m1/s1
InChIKeyZDSMLAYSJRQEGM-IOSLPCCCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N(6)-Hydroxymethyladenosine (CAS 98897-14-4): Product Specification and Baseline Characteristics for Procurement


N(6)-Hydroxymethyladenosine (hm6A, CAS 98897-14-4) is an oxidized derivative of the prevalent RNA modification N6-methyladenosine (m6A). Identified as a key intermediate in the FTO-mediated oxidative demethylation pathway, hm6A is present in mammalian messenger RNA and has a half-life of approximately 3 hours under physiologically relevant aqueous conditions . Structurally, it is a hemiaminal nucleoside (IUPAC: (2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(hydroxymethylamino)purin-9-yl]oxolane-3,4-diol), with its unique hydroxymethyl group conferring distinct chemical reactivity compared to its precursor m6A and its further oxidized product N6-formyladenosine (f6A) .

Why Generic Substitution Fails: The Unique Reactivity and Enzymatic Specificity of N(6)-Hydroxymethyladenosine


N(6)-Hydroxymethyladenosine (hm6A) cannot be functionally substituted by its close analogs—N6-methyladenosine (m6A), N6-formyladenosine (f6A), or adenosine (A)—due to fundamental differences in their chemical and biological properties. Unlike m6A, which is chemically inert and requires antibody-based detection methods with inherent limitations, hm6A possesses a reactive hemiaminal group that enables specific, covalent chemical labeling . Furthermore, while both FTO and ALKBH5 act on m6A, their product profiles differ significantly: FTO predominantly produces the stable intermediate hm6A, whereas ALKBH5 directly yields demethylated adenosine . This enzyme-specific product formation means that hm6A is the requisite substrate for studying FTO-mediated demethylation dynamics and developing FTO-assisted detection technologies. Substituting with m6A or f6A would result in a complete loss of the distinct reactivity and biological specificity that define hm6A's utility in research and diagnostic applications.

Quantitative Evidence Guide: Differentiating N(6)-Hydroxymethyladenosine from Structural Analogs


Enzymatic Product Specificity: FTO Predominantly Produces hm6A, While ALKBH5 Yields Adenosine

In head-to-head enzymatic assays comparing the two major human m6A demethylases, FTO and ALKBH5, FTO preferentially catalyzes the hydroxylation of m6A to yield N6-hydroxymethyladenosine (hm6A) as the predominant product. Under identical in vitro conditions with m6A-containing single-stranded RNA substrates, FTO produces hm6A as a stable hemiaminal intermediate, which undergoes slow, non-enzymatic fragmentation to adenosine and formaldehyde. In stark contrast, ALKBH5, along with ALKBH2, ALKBH3, and bacterial AlkB, directly catalyzes complete demethylation to yield adenosine as the predominant product without observable hm6A accumulation . This differential product profile was confirmed using both mass spectrometry and nuclear magnetic resonance (NMR).

RNA epigenetics Enzymology Demethylation assay

Chemical Reactivity: DTT-Mediated Thiol-Addition Enables Selective Covalent Labeling

N6-hydroxymethyladenosine (hm6A) exhibits a unique chemical reactivity that is absent in its precursor m6A. The hemiaminal group of hm6A undergoes an efficient thiol-addition reaction with dithiothreitol (DTT) to form the stable adduct N6-dithiolsitolmethyladenosine (dm6A). Under optimized conditions (pH 4.0, 37°C, 3 hours), the yield of this conversion on hm6A nucleoside reaches 80-83% . In contrast, m6A is chemically inert and does not undergo this reaction. This differential reactivity is the foundational principle of the m6A-SEAL (FTO-assisted m6A selective chemical labeling) technology, where FTO is used to first convert m6A to hm6A, which is then selectively labeled.

Chemical biology RNA modification detection Biotin labeling

Photophysical Property: Enhanced Triplet Excited State Generation vs. Adenosine

Upon exposure to ultraviolet (UV) radiation, N6-hydroxymethyladenosine (hm6A) exhibits a significantly higher efficiency for generating triplet excited states compared to the canonical adenosine scaffold. Femtosecond time-resolved spectroscopy and quantum chemistry calculations revealed that hm6A and N6-formyladenosine (f6A) both produce clearly identifiable triplet excited species, in sharp contrast to the extremely low (~10⁻³ level) triplet yield observed for adenosine . The doorway state leading to this enhanced triplet formation in hm6A is an intramolecular charge transfer state.

RNA photochemistry Spectroscopy Excited state dynamics

DNA Context: hm6dA Content Increases in Lung Carcinoma vs. Normal Tissue

In the context of DNA, the deoxyribose analog N6-hydroxymethyl-2'-deoxyadenosine (hm6dA) is formed via ALKBH1-mediated hydroxylation of N6-methyl-2'-deoxyadenosine (m6dA). Comparative analysis of mammalian tissues revealed that the content of hm6dA is significantly elevated in lung carcinoma tissues relative to normal lung tissue . While the study provides relative quantification, the increase in hm6dA correlates with elevated ALKBH1 expression in the tumor samples. This finding establishes a potential link between hm6dA accumulation and disease state, differentiating it from the precursor m6dA which may not show the same disease-associated dynamic change.

DNA epigenetics Cancer biomarker 6mA demethylation

Defined Application Scenarios for N(6)-Hydroxymethyladenosine Based on Quantitative Differentiation Evidence


Development and Validation of FTO-Specific Enzyme Activity Assays

Given that FTO predominantly produces hm6A from m6A, while ALKBH5 does not (see Evidence 1), hm6A serves as the definitive positive control and calibration standard for in vitro assays designed to measure FTO demethylase/hydroxylase activity. Its use ensures that assay readouts are specific to FTO-mediated oxidation and not confounded by ALKBH5 activity .

Antibody-Free, Covalent m6A Detection via m6A-SEAL Technology

The unique and quantitative reactivity of hm6A with DTT to form a stable dm6A adduct (yield >80%) is the core chemical principle enabling the m6A-SEAL method (see Evidence 2). hm6A is the critical, non-substitutable intermediate required for optimizing and troubleshooting this technology, as the initial m6A to hm6A conversion by FTO must be validated using an authentic hm6A standard .

RNA Photochemistry and UV-Induced Damage Mechanism Studies

The dramatically enhanced triplet excited state yield of hm6A compared to adenosine (see Evidence 3) makes it a unique probe for investigating RNA photochemical reactions. Researchers studying UV-induced crosslinking, RNA-protein interactions under light, or the photostability of modified RNA require authentic hm6A to characterize these distinct excited-state pathways .

Biomarker Method Development for ALKBH1 Activity and DNA 6mA Oxidation

The observed increase in hm6dA (the deoxy form) in lung carcinoma tissue relative to normal tissue (see Evidence 4) positions hm6A and hm6dA as relevant analytical standards for developing LC-MS/MS methods to quantify DNA hydroxymethyladenine levels. Procuring hm6A is essential for establishing calibration curves and validating assays aimed at exploring hm6dA as a potential cancer biomarker .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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